molecular formula C27H18O B14738976 9-(Phenanthren-9-yl)-9h-fluoren-9-ol CAS No. 5467-23-2

9-(Phenanthren-9-yl)-9h-fluoren-9-ol

Cat. No.: B14738976
CAS No.: 5467-23-2
M. Wt: 358.4 g/mol
InChI Key: STMBLSPAFKRMST-UHFFFAOYSA-N
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Description

9-(Phenanthren-9-yl)-9H-fluoren-9-ol is a polycyclic aromatic hydrocarbon (PAH) derivative combining a fluorenol core (C₁₃H₁₀O) with a phenanthren-9-yl substituent. The compound’s hydroxyl group at the C-9 position of fluorene enables hydrogen bonding and participation in redox reactions, similar to other fluorenol derivatives .

Properties

CAS No.

5467-23-2

Molecular Formula

C27H18O

Molecular Weight

358.4 g/mol

IUPAC Name

9-phenanthren-9-ylfluoren-9-ol

InChI

InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,28H

InChI Key

STMBLSPAFKRMST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4(C5=CC=CC=C5C6=CC=CC=C64)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to couple phenanthrene with fluorenol derivatives. A representative protocol involves treating 9H-fluoren-9-ol with phenanthrene in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in dichloromethane (DCM) at room temperature, achieving yields up to 85% after recrystallization.

Optimization and Challenges

Key parameters include the molar ratio of AlCl₃ to substrate (1.2:1) and the use of DCM as a non-polar solvent to stabilize the carbocation intermediate. Impurities arising from over-alkylation are mitigated via controlled addition rates and低温 conditions. However, scalability is limited by the hygroscopic nature of AlCl₃ and the need for rigorous moisture exclusion.

Palladium-Catalyzed Annulation and Reduction

Formation of Fluoren-9-one Intermediate

A two-step strategy first synthesizes 9-(Phenanthren-9-yl)-9H-fluoren-9-one via palladium-catalyzed annulation. Using Pd(dba)₂ and P(o-tolyl)₃ as ligands, 2-iodobenzaldehyde reacts with in situ-generated benzyne in a 1:1 MeCN/toluene mixture at 110°C. This yields the fluorenone intermediate in 75% efficiency.

Reduction to Fluorenol

The ketone intermediate is reduced using NaBH₄ in methanol under an ice bath, followed by recrystallization in sherwood oil. This step achieves a 90% yield with >99% purity, as demonstrated in analogous reductions of 9-fluorenecarboxaldehyde.

Propargylic Carbocation-Mediated Synthesis

BF₃·Et₂O-Catalyzed Coupling

Inspired by the synthesis of 9,9-disubstituted fluorenes, this method employs BF₃·Et₂O to generate a propargylic carbocation from 9-(phenylethynyl)-9H-fluoren-9-ol. Reaction with phenanthrene at 45°C in DCM affords the target compound in 53% yield. The mechanism proceeds via carbocation formation, followed by nucleophilic attack by phenanthrene.

Limitations and Byproducts

The moderate yield stems from competing polymerization of the propargylic alcohol. Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from oligomeric byproducts.

Suzuki Cross-Coupling Strategy

Boronic Acid Functionalization

A Suzuki-Miyaura coupling links brominated 9H-fluoren-9-ol with phenanthrene-9-boronic acid. Using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 80°C, this method achieves 68% yield. The protocol mirrors cross-couplings reported for azaindole-fluorene hybrids.

Solvent and Base Effects

Optimization studies highlight the importance of dioxane’s high boiling point and K₂CO₃’s mild basicity in preventing ester hydrolysis. Post-reaction extraction with DCM and washing with brine enhance purity.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield Purity Source
Friedel-Crafts AlCl₃ DCM RT 85% >99%
Palladium Annulation Pd(dba)₂/P(o-tolyl)₃ MeCN/toluene 110°C 75%* 92%†
Propargylic Carbocation BF₃·Et₂O DCM 45°C 53% 95%
Suzuki Coupling Pd(PPh₃)₄ Dioxane/H₂O 80°C 68% 90%

*Yield for fluorenone intermediate; †After NaBH₄ reduction.

Efficiency and Practicality

The Friedel-Crafts method offers the highest yield (85%) and simplicity but faces scalability challenges. The palladium-mediated route, while lengthier, provides superior functional group tolerance, enabling derivatives with halogen substituents. The propargylic approach, though lower-yielding, is valuable for accessing sterically hindered analogs.

Chemical Reactions Analysis

Types of Reactions

9-(Phenanthren-9-yl)-9h-fluoren-9-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.

    Catalysts: Palladium catalysts for cross-coupling reactions, and other metal catalysts for oxidation reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and other organic solvents.

Major Products Formed

Comparison with Similar Compounds

Structural and Molecular Features

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
9-(Phenanthren-9-yl)-9H-fluoren-9-ol C₂₆H₁₈O 346.43 Phenanthrenyl substituent enhances π-stacking; hydroxyl group at C-9
9H-Fluoren-9-ol C₁₃H₁₀O 182.22 Parent compound; planar fluorene core with hydroxyl at C-9
9-Phenyl-9-fluorenol C₁₉H₁₄O 258.32 Phenyl substituent at C-9; bichromophoric properties
9,9′-(1,4-Phenylene)bis(9H-fluoren-9-ol) C₃₂H₂₂O₂ 438.53 Bis-fluorenol linked via 1,4-phenylene; increased rigidity
Phenanthren-9-yl boronic acid C₁₄H₁₁BO₂ 230.06 Boronic acid group enables Suzuki coupling; cytotoxic activity

Key Observations :

  • The phenanthrenyl group in the target compound increases molecular weight and steric bulk compared to phenyl-substituted analogs (e.g., 9-Phenyl-9-fluorenol) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Fluorescence Properties
This compound Not reported Likely low in polar solvents Expected fluorosolvatochromism
9H-Fluoren-9-ol 153.5 Soluble in THF, DCM Weak emission due to small π-system
9-Phenyl-9-fluorenol Not reported Soluble in aromatic solvents Bichromophoric; solvent-dependent emission
MPPS (Methyl(10-phenylphenanthren-9-yl)sulfane) Not reported Surfactant-sensitive Strong polarity-sensitive fluorescence

Key Observations :

  • The target compound’s fluorescence is hypothesized to surpass 9H-Fluoren-9-ol due to extended conjugation with phenanthrene, akin to fluorosolvatochromic benzoquinolizinium derivatives .
  • MPPS, a phenanthrenyl sulfane, demonstrates utility as a polarity probe, suggesting similar applications for the target compound .

Reactivity and Functionalization

  • Hydroxyl Group Reactivity: The C-9 hydroxyl in 9H-Fluoren-9-ol participates in oxidation (to 9H-fluoren-9-one) and enzymatic monooxygenation during biodegradation . The target compound may undergo analogous transformations, but steric hindrance from phenanthrene could slow reaction kinetics.
  • Cross-Coupling : Phenanthrenyl boronic acid derivatives engage in Suzuki reactions , suggesting the target compound’s phenanthrenyl group could facilitate similar catalytic transformations.

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